![molecular formula C16H12N4O B11661914 N'-[(Z)-naphthalen-1-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11661914.png)
N'-[(Z)-naphthalen-1-ylmethylidene]pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds This specific compound is characterized by the presence of a naphthalene ring and a pyrazine ring, connected through a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE typically involves the condensation of naphthaldehyde with pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve naphthaldehyde and pyrazine-2-carbohydrazide in ethanol.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux the mixture for several hours.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: The major products are typically the corresponding naphthalene and pyrazine carboxylic acids.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used but generally result in substituted hydrazones.
Applications De Recherche Scientifique
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of coordination complexes with transition metals, which have applications in catalysis and materials science.
Biological Studies: It has been used in studies related to enzyme inhibition and as a model compound for understanding hydrazone chemistry.
Mécanisme D'action
The mechanism of action of N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with biological targets through its hydrazone linkage. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 5-Chloro-N’-[(substituted)methylidene]pyrazine-2-carbohydrazide
Uniqueness
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is unique due to its specific structural features, including the naphthalene and pyrazine rings. These rings confer distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to other hydrazone derivatives, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for further research .
Propriétés
Formule moléculaire |
C16H12N4O |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
N-[(Z)-naphthalen-1-ylmethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H12N4O/c21-16(15-11-17-8-9-18-15)20-19-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-11H,(H,20,21)/b19-10- |
Clé InChI |
YWLOQJGDHZFBBO-GRSHGNNSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=NC=CN=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11661834.png)
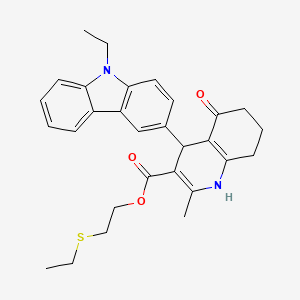
![2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11661840.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
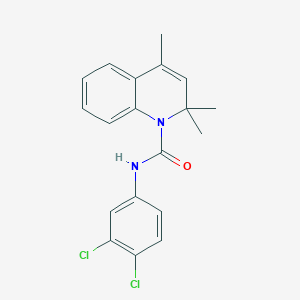
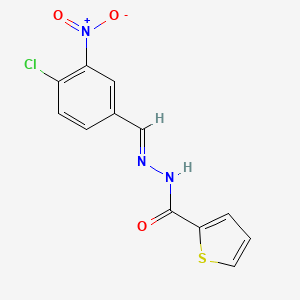
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B11661867.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11661873.png)
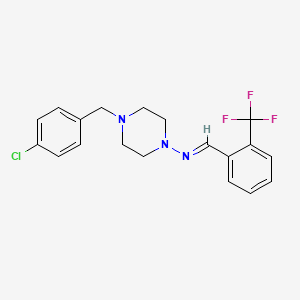
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11661887.png)
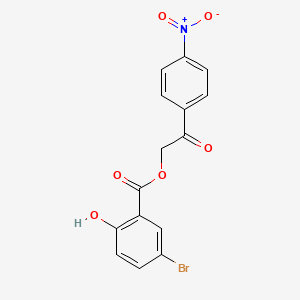
![N-(2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]methoxy}-1,1,1,3,3,3-hexafluoropropan-2-yl)furan-2-carboxamide](/img/structure/B11661903.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11661910.png)
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661919.png)
